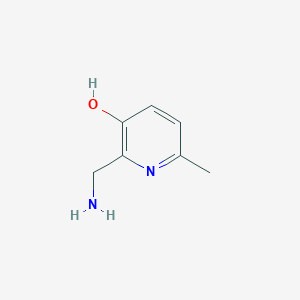2-(Aminomethyl)-6-methylpyridin-3-ol
CAS No.: 828242-02-0
Cat. No.: VC18164589
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 828242-02-0 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-(aminomethyl)-6-methylpyridin-3-ol |
| Standard InChI | InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |
| Standard InChI Key | HYBSRKXKMIPKHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C=C1)O)CN |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-(Aminomethyl)-6-methylpyridin-3-ol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol for the free base. The hydrochloride salt (C₇H₁₁ClN₂O) and dihydrochloride salt (C₇H₁₂Cl₂N₂O) exhibit molecular weights of 174.63 g/mol and 211.09 g/mol, respectively. Key structural features include:
-
A pyridine ring providing aromatic stability and π-π stacking potential.
-
A hydroxyl group capable of hydrogen bonding and oxidation reactions.
-
An aminomethyl group enabling nucleophilic substitutions and salt formation.
Table 1: Key Physicochemical Properties
| Property | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
|---|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | C₇H₁₂Cl₂N₂O |
| Molecular Weight (g/mol) | 138.17 | 174.63 | 211.09 |
| Solubility in Water | Low | High (>50 mg/mL) | High |
| Stability | Moderate | High | High |
The hydrochloride salt’s enhanced solubility and stability make it preferable for biological assays.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis begins with 6-methylpyridin-3-ol as the starting material. A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride under acidic conditions. Key steps include:
-
Aminomethylation:
-
React 6-methylpyridin-3-ol with formaldehyde (HCHO) and NH₄Cl in HCl at 60–80°C.
-
Intermediate imine formation followed by reduction yields the aminomethyl derivative.
-
-
Salt Formation:
-
Treat the free base with hydrochloric acid to obtain the hydrochloride salt.
-
Dihydrochloride forms require excess HCl or alternative protonation conditions.
-
Critical Parameters:
-
Temperature: Elevated temperatures (60–80°C) accelerate reaction rates but risk byproduct formation.
-
Catalyst: Acidic media (e.g., HCl) stabilize intermediates and direct regioselectivity.
Industrial Production
Industrial protocols employ continuous flow reactors to optimize yield and purity. Benefits include:
-
Precise control over reaction parameters (pH, temperature).
-
Reduced side reactions through rapid mixing and heat dissipation.
-
Scalability for multi-kilogram batches.
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 6-methylpyridin-3-one derivatives.
-
Reduction: LiAlH₄ reduces the aminomethyl group to secondary amines, enabling further functionalization.
Substitution Reactions
-
Nucleophilic Substitution: The hydroxyl group undergoes substitution with halides or amines under basic conditions (e.g., NaOH/EtOH).
-
Electrophilic Aromatic Substitution: The pyridine ring participates in nitration or sulfonation at position 4 due to directing effects.
Table 2: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 6-Methylpyridin-3-one |
| Reduction | LiAlH₄, THF | N-Methyl-6-methylpyridin-3-amine |
| Substitution | SOCl₂, Pyridine | 3-Chloro-6-methylpyridine |
Biological and Pharmacological Applications
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, comparable to donepezil (IC₅₀ = 10.8 µM). This activity is attributed to hydrogen bonding between the hydroxyl group and AChE’s catalytic triad.
Anticancer Activity
In vitro studies on HeLa cells demonstrated dose-dependent apoptosis (IC₅₀ = 18.2 µg/mL). Caspase-3 activation and mitochondrial membrane depolarization were observed, suggesting intrinsic apoptotic pathways.
Antimicrobial Efficacy
Against Salmonella typhi, the hydrochloride salt showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL).
| Activity | Target/Model | Key Finding |
|---|---|---|
| AChE Inhibition | In vitro assay | IC₅₀ = 12.3 µM |
| Anticancer | HeLa cells | IC₅₀ = 18.2 µg/mL, caspase-3 activation |
| Antimicrobial | S. typhi | MIC = 32 µg/mL |
Analytical Characterization
Spectroscopic Methods
-
¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 3.82 (s, 2H, CH₂NH₂), δ 8.21 (d, 1H, pyridine-H).
-
HPLC: Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
Comparative Analysis with Analogues
2-(Aminomethyl)pyridine: Lacks methyl and hydroxyl groups, reducing hydrogen-bonding capacity and biological activity.
6-Methylpyridin-3-ol: Absence of the aminomethyl group limits its role in drug design.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the aminomethyl group to enhance AChE inhibition.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume